molecular formula C7H4Br2FNO B1448827 3,6-Dibromo-2-fluorobenzamide CAS No. 1803776-58-0

3,6-Dibromo-2-fluorobenzamide

Cat. No. B1448827
M. Wt: 296.92 g/mol
InChI Key: VVXGLYRUJJQYJH-UHFFFAOYSA-N
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Description

“3,6-Dibromo-2-fluorobenzamide” is a chemical compound with the molecular formula C7H3Br2FO . It is related to other compounds such as “3,6-dibromo-2-fluorobenzaldehyde” and “4-Bromo-2-fluorobenzaldehyde” which are used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “3,6-Dibromo-2-fluorobenzamide” were not found, related compounds such as “N-(2,3-Difluorophenyl)-2-fluorobenzamide” have been synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Dibromo-2-fluorobenzamide” include a predicted boiling point of 277.0±35.0 °C and a predicted density of 2.047±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Safety And Hazards

The safety and hazards associated with “3,6-Dibromo-2-fluorobenzamide” include hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3,6-Dibromo-2-fluorobenzamide” were not found in the search results, related compounds such as benzamides and fluorinated benzamides have seen applications in organic synthesis and pharmaceuticals, and through biopolymers and biochemistry . They continue to attract considerable research attention, especially in structural science .

properties

IUPAC Name

3,6-dibromo-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXGLYRUJJQYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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